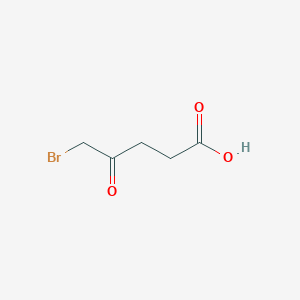

Pentanoic acid, 5-bromo-4-oxo-

Description

Contextualization within Functionalized Carboxylic Acid Chemistry

Pentanoic acid, 5-bromo-4-oxo- is a prime example of a functionalized carboxylic acid, a class of organic compounds that possess a carboxyl group (-COOH) and at least one other functional group. In this case, the presence of both a ketone (oxo group) at the C4 position and a bromine atom at the C5 position (an α-haloketone motif) imparts a high degree of reactivity and synthetic versatility.

It is a derivative of levulinic acid (4-oxopentanoic acid), which has been identified as a key platform chemical that can be produced from the acid hydrolysis of lignocellulosic biomass. nsf.govresearchgate.netrsc.org This connection places Pentanoic acid, 5-bromo-4-oxo- within the broader context of green chemistry and the valorization of renewable feedstocks, positioning it as a sustainable building block for high-value chemicals. wur.nlrsc.org The reactivity of its three distinct functional groups can be selectively targeted under different reaction conditions, allowing for a stepwise and controlled construction of complex molecular architectures.

Significance as a Versatile Organic Synthon

A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. Pentanoic acid, 5-bromo-4-oxo- is a highly practical and versatile synthon because its functional groups allow for a variety of chemical transformations.

The most prominent application is its role as a key precursor in the synthesis of δ-aminolevulinic acid (ALA). wur.nl ALA is a crucial natural product with significant applications in photodynamic therapy for cancer treatment and as a biodegradable herbicide. wur.nl The synthesis often involves a nucleophilic substitution of the bromine atom at the C5 position with a nitrogen-containing nucleophile, such as potassium phthalimide, followed by deprotection steps. researchgate.net

Furthermore, the compound serves as a building block for various heterocyclic compounds. wur.nlrsc.orgclockss.org The ketone and the α-bromo functionalities are reactive sites for condensation reactions. For instance, it can be used to synthesize substituted thiazoles, pyridazines, and pyridines, which are common scaffolds in medicinal chemistry. wur.nlrsc.org It has also been identified as an irreversible inhibitor of certain enzymes, such as cathepsin B, highlighting its utility in biomedical research for studying biochemical pathways. biosynth.com

Overview of Current Academic Research Trajectories

Contemporary research on Pentanoic acid, 5-bromo-4-oxo- is largely driven by the need for more efficient, selective, and sustainable synthetic methods. A significant portion of academic work focuses on overcoming the challenges of its production, particularly from its parent compound, levulinic acid.

One major research trajectory is the development of methods for regioselective bromination. Studies have shown that the choice of solvent is critical: using methanol (B129727) favors the formation of the desired 5-bromo product, while acidic aqueous media or certain ionic liquids tend to yield the 3-bromo isomer. researchgate.net Recent advancements include the use of urea (B33335) as an additive in solvents like methylene (B1212753) chloride, which has been shown to significantly improve the yield of 5-bromolevulinic acid over the 3-bromo isomer. nsf.gov

Another burgeoning area of research is the use of green chemistry principles. This includes the development of electrochemical bromination methods that utilize non-toxic and readily available salts like ammonium (B1175870) bromide as the bromine source, avoiding the use of hazardous elemental bromine. wur.nlrsc.org Research in this area explores how reaction parameters such as solvent systems (e.g., methanol vs. acetonitrile (B52724)/water mixtures) can be tuned to control the regioselectivity of the bromination. wur.nlrsc.org

Additionally, research is exploring new applications for the synthon. For example, it has been used to prepare novel cellulose (B213188) derivatives, specifically sodium levulinate cellulose, by reacting a mixture of bromolevulinic acids with cellulose. nsf.gov This creates a new bio-based polymer with a keto functional group, opening possibilities for further cross-linking and functionalization. nsf.gov

Challenges and Opportunities in Chemical Investigations

The primary challenge in the chemical investigation and application of Pentanoic acid, 5-bromo-4-oxo- is its synthesis. The direct bromination of levulinic acid, the most straightforward conceptual route, typically results in a mixture of 3-bromo and 5-bromo isomers. researchgate.netcdnsciencepub.com

Key Challenges:

Regioselectivity: Achieving high selectivity for the 5-bromo isomer over the 3-bromo isomer is difficult. The 3-position is activated by the ketone (enol or enolate formation), while the 5-position is a terminal methyl group. Controlling the reaction conditions to favor one over the other is a significant synthetic hurdle. nsf.govresearchgate.net

Purification: The resulting isomeric mixtures often have close boiling points, making separation by fractional distillation challenging and resource-intensive. cdnsciencepub.com

Reagent Hazards: Traditional bromination methods often employ elemental bromine, which is highly toxic, corrosive, and volatile, posing significant handling risks and environmental concerns. rsc.orgresearchgate.net

Despite these challenges, significant opportunities exist. The compound's origin from levulinic acid, a biomass-derived platform chemical, presents a major opportunity for its use in sustainable chemical manufacturing. researchgate.netrsc.org

Key Opportunities:

Green Synthesis: Developing highly regioselective and environmentally benign synthetic routes (e.g., catalytic or electrochemical methods) would unlock the full potential of this synthon as a renewable chemical building block. wur.nl

Platform for Bio-based Chemicals: As a versatile intermediate, it provides access to a wide range of valuable chemicals, including pharmaceuticals (via ALA) and specialty polymers, from a renewable starting point. nsf.govwur.nl

Novel Derivatives: The presence of three distinct functional groups offers a rich platform for creating novel molecules and materials with unique properties, as demonstrated by its recent use in modifying cellulose. nsf.gov

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIKIVWSYBVJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459404 | |

| Record name | 5-bromolaevulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14594-23-1 | |

| Record name | 5-bromolaevulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentanoic Acid, 5 Bromo 4 Oxo

Established Synthetic Pathways

The synthesis of Pentanoic acid, 5-bromo-4-oxo- can be achieved through two primary methodologies: the catalytic hydration of 5-bromo-4-pentynoic acid and acylation reactions involving specific reagents. Each pathway offers distinct advantages and relies on specific chemical principles to achieve the desired molecular transformation.

Catalytic Hydration of 5-Bromo-4-pentynoic Acid

The hydration of the terminal alkyne, 5-bromo-4-pentynoic acid, to the corresponding methyl ketone, Pentanoic acid, 5-bromo-4-oxo-, is a key synthetic transformation. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to the formation of an enol intermediate that rapidly tautomerizes to the more stable ketone.

Various transition metal catalysts have been effectively employed for the hydration of terminal alkynes. While specific conditions for 5-bromo-4-pentynoic acid are not extensively detailed in the available literature, general conditions for analogous terminal alkynes provide a strong framework for this synthesis. The most common catalyst systems involve mercury(II), gold, and ruthenium complexes.

Mercury(II) sulfate (B86663) in aqueous sulfuric acid is a classic and effective catalyst for alkyne hydration. libretexts.orglibretexts.org Gold catalysts, such as those derived from gold(I) or gold(III) precursors, have emerged as powerful tools for this transformation, often operating under milder conditions. nih.govorganic-chemistry.org Ruthenium-catalyzed hydration also provides a viable alternative, with various ruthenium complexes demonstrating high efficacy.

| Catalyst System | Typical Reaction Conditions | Key Characteristics |

|---|---|---|

| Mercury(II) sulfate / Sulfuric acid | Aqueous H₂SO₄, often with heating. | High efficiency, but the toxicity of mercury is a significant drawback. libretexts.orglibretexts.org |

| Gold(I) or Gold(III) complexes | Often milder conditions, can be performed in various solvents. | High catalytic activity and functional group tolerance. nih.govorganic-chemistry.org |

| Ruthenium complexes | Varies with the specific complex, can be performed in aqueous or organic media. | Offers an alternative to mercury and gold-based systems. |

The mechanism for the catalytic hydration of an alkyne to a ketone proceeds through several key steps. In an acid-catalyzed process, the alkyne is first protonated to form a vinylic carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields an enol intermediate. This enol is in equilibrium with its keto tautomer, with the equilibrium strongly favoring the more stable ketone. The tautomerization process involves the migration of a proton and the shifting of a double bond. Under acidic conditions, the oxygen of the enol is protonated, and subsequent deprotonation at the α-carbon leads to the formation of the ketone.

Acylation Reactions Utilizing Specific Reagents

Acylation reactions provide an alternative route to Pentanoic acid, 5-bromo-4-oxo-. This approach involves the introduction of an acyl group to a suitable precursor.

Forced degradation studies of the SGLT2 inhibitor, Canagliflozin (B192856), have been conducted under various stress conditions, including oxidative stress. hrpub.orghrpub.orgnih.gov While some degradation products have been identified, primarily resulting from the S-oxidation of the thiophene (B33073) ring, the formation of Pentanoic acid, 5-bromo-4-oxo- as a direct degradation product has not been definitively established in the reviewed literature. hrpub.orghrpub.org The initial suggestion of a direct synthetic pathway from Canagliflozin derivatives may be linked to complex degradation pathways that are not yet fully elucidated.

| Stress Condition | Observed Degradation of Canagliflozin |

|---|---|

| Oxidative (e.g., H₂O₂) | Degradation observed, with formation of S-oxidation products of the thiophene ring. hrpub.orghrpub.org |

| Acidic Hydrolysis | Degradation observed. ajrconline.org |

| Alkaline Hydrolysis | Degradation observed. ajrconline.org |

| Photolytic | Degradation observed. ajrconline.org |

| Thermal | Relatively stable. ajrconline.org |

While a direct synthetic link to Pentanoic acid, 5-bromo-4-oxo- from canagliflozin involving sulfoxide (B87167) reagents and tetrapyrrolic compounds is not clearly detailed, the general roles of these reagents in organic synthesis are well-established.

Sulfoxide Reagents: Dimethyl sulfoxide (DMSO) and other sulfoxides can participate in acylation reactions, often through a Pummerer-type rearrangement. In the presence of an acylating agent, the sulfoxide can be activated, leading to the formation of a reactive intermediate that can then engage in further transformations. oup.com DMSO can also act as an oxidant or a polar aprotic solvent that can influence reaction pathways. tandfonline.com

Tetrapyrrolic Compounds: Porphyrins and other tetrapyrrolic macrocycles are known to act as catalysts in a variety of organic reactions, including oxidations and C-H functionalization. nih.govnih.gov Metalloporphyrins, in particular, can mimic the activity of enzymes like cytochrome P450. nih.gov In the context of acylation, these compounds could potentially act as catalysts to facilitate the transfer of an acyl group, possibly through the formation of a high-valent metal-oxo species or by activating the substrate through coordination. acs.org However, their specific application in the synthesis of Pentanoic acid, 5-bromo-4-oxo- via an acylation pathway requires further investigation.

Emerging and Diversified Synthetic Strategies

Recent advancements and strategic variations in synthetic chemistry have provided multiple pathways to obtain Pentanoic acid, 5-bromo-4-oxo-. These strategies range from direct bromination of keto-acid precursors to more complex convergent approaches.

Bromination Approaches in α-Position of Ketones

The most direct and commonly employed method for the synthesis of Pentanoic acid, 5-bromo-4-oxo- is the regioselective bromination of levulinic acid (4-oxopentanoic acid) or its esters at the α-position to the ketone (C5). The selectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of solvent and brominating agent.

Traditional bromination of levulinic acid using molecular bromine (Br₂) often results in a mixture of 3-bromo and 5-bromo isomers, necessitating purification steps to isolate the desired product. researchgate.netgoogle.com

A more refined and selective approach involves the electrochemical bromination of methyl levulinate. researchgate.net This method offers a greener alternative to using hazardous molecular bromine. Research has demonstrated that the choice of solvent plays a crucial role in directing the regioselectivity of the bromination. Specifically, conducting the electrolysis in methanol (B129727) has been shown to favor the formation of the 5-bromo derivative, which upon hydrolysis yields Pentanoic acid, 5-bromo-4-oxo-. researchgate.net In contrast, using a mixture of acetonitrile (B52724) and water as the solvent tends to favor the formation of the 3-bromo isomer. researchgate.net This solvent-dependent regioselectivity is attributed to different bromination mechanisms proceeding through either an enol or an enol ether intermediate. google.comfluorochem.co.uk

Table 1: Regioselectivity in the Electrochemical Bromination of Methyl Levulinate researchgate.net

| Solvent | Major Product |

| Methanol | 5-bromolevulinate |

| Acetonitrile:Water | 3-bromolevulinate |

Convergent Synthesis from Precursor Molecules

One potential, though not explicitly documented for this specific compound, convergent strategy could involve the reaction of a dicarboxylic acid dihalide, such as succinic acid dichloride, with an organometallic reagent. This approach is known for the preparation of γ-keto acids. In this hypothetical route, a bromomethyl organometallic reagent would be reacted with a derivative of succinic acid to form the carbon skeleton of the target molecule in a single step. However, the generation and stability of such a bromomethyl organometallic reagent would present significant synthetic challenges.

Another conceptual convergent pathway could involve the reaction of succinic anhydride (B1165640) with a bromomethyl organometallic reagent. Reactions of Grignard reagents with succinic anhydrides have been documented, though they often lead to a mixture of products. rsc.org The controlled addition of a bromomethyl Grignard or a less reactive organocadmium or Gilman reagent to succinic anhydride could potentially yield the desired γ-keto acid framework. libretexts.orgyoutube.com

Derivatization from Related Pentanoic Acid Scaffolds

The synthesis of Pentanoic acid, 5-bromo-4-oxo- can also be viewed as a derivatization of the broader class of pentanoic acids. The primary example, as detailed in section 2.2.1, is the direct derivatization of 4-oxopentanoic acid (levulinic acid).

Beyond levulinic acid, other pentanoic acid derivatives could serve as starting materials. For instance, a synthetic route could be envisioned starting from 5-hydroxypentanoic acid or its lactone, γ-valerolactone. This would involve the oxidation of the secondary alcohol at the 4-position to a ketone, followed by selective bromination at the 5-position. However, achieving selective oxidation and subsequent regioselective bromination in the presence of the carboxylic acid functionality would require careful selection of reagents and protecting group strategies.

Another approach could involve the derivatization of glutaric acid or its anhydride. This might entail a multi-step sequence involving, for example, the selective reduction of one carboxylic acid group, conversion to a leaving group, and subsequent displacement to introduce the bromoacetyl moiety. The reaction of cyclic anhydrides with various nucleophiles to generate dicarboxylic acid derivatives is a well-established synthetic transformation that could be adapted for this purpose. nih.gov

Optimization and Scalability in Laboratory Synthesis

The practical application of any synthetic methodology relies on its efficiency, yield, and the ease with which it can be scaled up. For Pentanoic acid, 5-bromo-4-oxo-, research efforts are directed towards optimizing existing protocols to maximize product formation while minimizing waste and by-products.

Efficiency of Reaction Protocols

Optimization studies on the esterification of levulinic acid, a common precursor, have shown that high conversions can be achieved under specific conditions, which is a crucial step if the synthesis proceeds via the ester. ub.edu

Yield Maximization and By-product Minimization

Maximizing the yield of Pentanoic acid, 5-bromo-4-oxo- while minimizing the formation of by-products is a primary goal in its synthesis. In the case of levulinic acid bromination, the main by-product is the 3-bromolevulinic acid isomer. google.com

The electrochemical method in methanol inherently minimizes the formation of the 3-bromo by-product, leading to a cleaner reaction profile and potentially higher isolated yields of the 5-bromo isomer after hydrolysis. researchgate.net

Information on the large-scale synthesis of Pentanoic acid, 5-bromo-4-oxo- is limited, but the principles of optimizing laboratory-scale reactions for yield and purity are directly applicable to scaling up the process. nih.gov

Purification Techniques for Academic Research Scale

The purification of Pentanoic acid, 5-bromo-4-oxo- on a laboratory scale is crucial to obtain a product with high purity, which is essential for its use in further research and development. The choice of purification method depends on the nature of the impurities present and the desired final purity of the compound. Common techniques employed in an academic research setting include recrystallization, column chromatography, and liquid-liquid extraction.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The principle of this method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For Pentanoic acid, 5-bromo-4-oxo-, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The selection of an appropriate solvent system is a critical step. This is typically achieved by testing a range of solvents with varying polarities. The ideal solvent should dissolve the crude product when heated but allow for the formation of well-defined crystals upon cooling, while the impurities remain either in the solution or are removed by hot filtration.

| Solvent System | Solubility Profile | Outcome |

| Water | Sparingly soluble at room temperature, moderately soluble at boiling point. | May be suitable for recrystallization, but the presence of the bromo- and oxo- functional groups might lead to some solubility even at lower temperatures, potentially reducing the yield. |

| Ethanol (B145695)/Water | The compound is likely soluble in ethanol. Adding water as an anti-solvent could induce crystallization. | A common and often effective mixed-solvent system for polar organic compounds. The ratio of ethanol to water would need to be optimized. |

| Dichloromethane (B109758)/Hexane (B92381) | Pentanoic acid, 5-bromo-4-oxo- is expected to be soluble in dichloromethane. The addition of hexane as an anti-solvent would decrease its solubility and promote crystallization. | This system is suitable for compounds with moderate polarity. The volatile nature of these solvents facilitates easy removal after purification. |

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For the purification of Pentanoic acid, 5-bromo-4-oxo-, silica (B1680970) gel is a common choice for the stationary phase due to the polar nature of the carboxylic acid and ketone groups.

The selection of the mobile phase (eluent) is crucial for achieving good separation. A solvent system is chosen that allows the target compound to move down the column at a moderate rate, separating it from faster-moving (less polar) and slower-moving (more polar) impurities.

| Stationary Phase | Mobile Phase (Eluent) | Separation Principle |

| Silica Gel | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). | The polar functional groups of Pentanoic acid, 5-bromo-4-oxo- will interact with the polar silica gel. By gradually increasing the polarity of the mobile phase, the compound can be eluted from the column, separated from impurities with different polarities. |

| Reversed-phase C18 Silica Gel | A mixture of a polar solvent (e.g., water or methanol) and a less polar organic solvent (e.g., acetonitrile). | In reversed-phase chromatography, the stationary phase is non-polar. More polar compounds will elute first. This can be an alternative if normal-phase chromatography does not provide adequate separation. |

Liquid-Liquid Extraction

Liquid-liquid extraction is a useful technique for separating the desired compound from a mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. This method is often used as a preliminary purification step to remove impurities that have significantly different acid-base properties or polarities.

For Pentanoic acid, 5-bromo-4-oxo-, its carboxylic acid group allows for its manipulation through pH changes.

| Extraction Step | Aqueous Phase | Organic Phase | Purpose |

| Acidic Extraction | Dilute aqueous acid (e.g., 1M HCl) | A water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) containing the crude product. | To remove any basic impurities by protonating them, making them soluble in the aqueous phase. The neutral and acidic components, including the target compound, will remain in the organic phase. |

| Basic Extraction | Dilute aqueous base (e.g., 1M NaHCO₃ or 1M NaOH) | The organic phase from the previous step. | To deprotonate the carboxylic acid of Pentanoic acid, 5-bromo-4-oxo-, forming a water-soluble carboxylate salt. This will transfer the desired compound to the aqueous phase, leaving neutral impurities in the organic phase. |

| Re-acidification and Extraction | The basic aqueous phase is acidified with a strong acid (e.g., concentrated HCl) to a pH below the pKa of the carboxylic acid. | A fresh portion of a water-immiscible organic solvent. | To protonate the carboxylate salt back to the carboxylic acid, making it soluble in the organic phase again. This step effectively isolates the acidic compound from neutral and basic impurities. |

Following these purification steps, the purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Reaction Mechanisms and Advanced Chemical Transformations

Elucidating Intramolecular and Intermolecular Reactivity

The unique structural arrangement of Pentanoic acid, 5-bromo-4-oxo- allows for a variety of chemical transformations. The electrophilic nature of the carbonyl carbon, further enhanced by the adjacent electron-withdrawing bromine atom, makes it a prime target for nucleophilic attack. Simultaneously, the carboxylic acid group can undergo its characteristic reactions, such as esterification and amidation. The interplay between these two functional groups can also lead to intramolecular reactions under specific conditions.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in Pentanoic acid, 5-bromo-4-oxo- is highly susceptible to nucleophilic addition reactions. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is the primary driver for this reactivity. The α-bromo substituent further increases the electrophilicity of the carbonyl carbon through its inductive effect.

A wide range of nucleophiles can add to the carbonyl carbon of Pentanoic acid, 5-bromo-4-oxo-, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields the final addition product. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanides, and amines.

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would lead to the formation of a tertiary alcohol after acidic workup. Similarly, reduction with a hydride reagent like sodium borohydride (B1222165) would yield a secondary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

These reactions typically proceed via a standard nucleophilic addition mechanism where the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new single bond. The resulting negatively charged oxygen is then protonated in a subsequent step.

When a nucleophile adds to the carbonyl carbon of Pentanoic acid, 5-bromo-4-oxo-, a new stereocenter can be created if the nucleophile is not a simple hydride ion. The carbonyl group is planar, and the nucleophile can attack from either face of the plane with equal probability in the absence of any chiral influence. This leads to the formation of a racemic mixture of enantiomers.

However, if a chiral reagent or catalyst is employed, or if there is a pre-existing stereocenter in the molecule that can direct the attack of the nucleophile, stereoselective addition can be achieved. For example, the use of a chiral reducing agent could lead to the preferential formation of one enantiomer of the resulting alcohol. The stereochemical outcome is often governed by steric and electronic factors, as dictated by models such as Cram's rule or the Felkin-Anh model in cases of substrate-controlled stereoselection.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in Pentanoic acid, 5-bromo-4-oxo- can undergo a variety of transformations to form different derivatives, most notably esters and amides. These reactions are fundamental in organic synthesis and allow for the modification of the molecule's physical and chemical properties.

Esterification of Pentanoic acid, 5-bromo-4-oxo- is typically achieved by reacting it with an alcohol in the presence of an acid catalyst. This reaction, known as the Fischer esterification, is an equilibrium process. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

To drive the equilibrium towards the product side, it is common to use an excess of the alcohol or to remove the water as it is formed.

Table 2: Fischer Esterification of Pentanoic acid, 5-bromo-4-oxo- with Various Alcohols

| Alcohol | Catalyst | Ester Product |

|---|---|---|

| Methanol (B129727) | Sulfuric Acid (H₂SO₄) | Methyl 5-bromo-4-oxopentanoate |

| Ethanol (B145695) | Hydrochloric Acid (HCl) | Ethyl 5-bromo-4-oxopentanoate |

The synthesis of amides from Pentanoic acid, 5-bromo-4-oxo- involves its reaction with an amine. The direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is usually activated first.

Common methods for amide formation involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.

The mechanism with a carbodiimide (B86325) involves the activation of the carboxyl group to form an O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of the amide and a urea (B33335) byproduct.

Table 3: Amidation of Pentanoic acid, 5-bromo-4-oxo- with Various Amines

| Amine | Coupling Reagent | Amide Product |

|---|---|---|

| Ammonia | DCC | 5-bromo-4-oxopentanamide |

| Methylamine | EDC | N-methyl-5-bromo-4-oxopentanamide |

Halogen Reactivity and Substitution Dynamics

Electrophilic Properties and Reactive Intermediate Formation

The electronic landscape of Pentanoic acid, 5-bromo-4-oxo- is characterized by multiple electrophilic centers, primarily the carbonyl carbon and the carbon bearing the bromine atom. The interplay between these sites and the potential for the formation of reactive intermediates like enolates are central to its chemical transformations.

The bromine atom in Pentanoic acid, 5-bromo-4-oxo- plays a dual role in modulating the molecule's electrophilicity. Primarily, through its inductive electron-withdrawing effect, it increases the partial positive charge on the alpha-carbon to which it is attached, making this carbon a prime target for nucleophilic attack as discussed in the context of SN2 reactions.

Furthermore, the presence of the bromine atom influences the reactivity of the carbonyl carbon. The electron-withdrawing nature of the bromine atom can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition reactions compared to an unsubstituted ketone. However, the more pronounced effect is the activation of the alpha-carbon.

Like other carbonyl compounds with alpha-hydrogens, Pentanoic acid, 5-bromo-4-oxo- exists in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. The keto form is generally the more stable and, therefore, the predominant species at equilibrium for simple ketones. masterorganicchemistry.com

The keto-enol tautomerism can be catalyzed by both acids and bases. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the alpha-carbon to form the enol. Under basic conditions, a base abstracts an alpha-proton to form a resonance-stabilized enolate ion, which can then be protonated on the oxygen to yield the enol.

The enolate intermediate is a powerful nucleophile due to the negative charge being delocalized between the alpha-carbon and the oxygen atom. This nucleophilicity allows for a variety of reactions at the alpha-carbon, including alkylation and aldol-type reactions. The formation of the enolate from 5-bromo-4-oxopentanoic acid can occur at the carbon bearing the bromine (C5) or at the other alpha-carbon (C3). Deprotonation at C3 would lead to a different enolate and subsequent reaction products.

The equilibrium position of the keto-enol tautomerism is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. While specific data for 5-bromo-4-oxopentanoic acid is scarce, the table below provides equilibrium constants for some analogous carbonyl compounds to illustrate the typical preference for the keto form.

Table 2: Keto-Enol Equilibrium Constants for Representative Carbonyl Compounds

| Compound | Solvent | Keq ([enol]/[keto]) |

| Acetone | Neat | 6 x 10-9 |

| Cyclohexanone | Neat | 4 x 10-6 |

| Acetylacetone | Neat | 4.0 |

| Ethyl acetoacetate | Neat | 0.08 |

Data compiled from various sources for illustrative purposes. thermofisher.comchemistrysteps.com

Positional Isomerism and Differential Reactivity Studies

Positional isomers of Pentanoic acid, 5-bromo-4-oxo- would involve the bromine atom being located at a different position on the pentanoic acid backbone. For instance, 3-bromo-4-oxopentanoic acid and 2-bromo-4-oxopentanoic acid would be positional isomers. The reactivity of these isomers would be expected to differ significantly due to the altered electronic and steric environment of the carbon-bromine bond and the carbonyl group.

In 3-bromo-4-oxopentanoic acid , the bromine is on a secondary carbon, which is more sterically hindered than the primary carbon in the 5-bromo isomer. This increased steric hindrance would likely decrease the rate of SN2 reactions at this position. masterorganicchemistry.com Elimination reactions would also be affected, potentially leading to a different distribution of unsaturated products.

For 2-bromo-4-oxopentanoic acid , the bromine is now alpha to the carboxylic acid group as well as beta to the ketone. The proximity of the carboxylic acid could influence the reactivity through intramolecular catalysis or by affecting the acidity of the alpha-proton.

A comprehensive comparative study of the differential reactivity of these positional isomers would provide valuable insights into the structure-reactivity relationships of bromo-oxopentanoic acids. Such a study would likely involve kinetic analysis of their reactions with various nucleophiles and bases under standardized conditions. However, detailed experimental data from such comparative studies on these specific isomers are not prominently available in the current scientific literature.

Comparative Analysis with 5-Bromo-2-oxo-pentanoic Acid Reactivity

A comparative analysis of the reactivity of Pentanoic acid, 5-bromo-4-oxo- (a γ-bromo-β-keto acid) and its isomer, 5-bromo-2-oxo-pentanoic acid (an α-keto acid), reveals significant differences dictated by the relative positions of the carbonyl and bromo groups. The reactivity of these compounds is primarily centered around the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom, as well as the acidity of any α-hydrogens.

In 5-bromo-4-oxo-pentanoic acid, the ketone is at the 4-position, making the hydrogens on the C-3 and C-5 carbons α-hydrogens. The bromine atom is on the C-5 carbon, adjacent to the carbonyl group. In contrast, 5-bromo-2-oxo-pentanoic acid has the ketone at the 2-position, with the bromine on the C-5 carbon. This places the bromine distant from the direct electronic influence of the keto group.

The primary site for nucleophilic attack on the carbon skeleton in 5-bromo-4-oxo-pentanoic acid is the carbonyl carbon (C-4). However, the presence of the electron-withdrawing bromine atom on the adjacent carbon (C-5) can also make this carbon susceptible to nucleophilic substitution.

For 5-bromo-2-oxo-pentanoic acid, the main electrophilic center is the carbonyl carbon at the 2-position. The bromine at the 5-position is less activated for nucleophilic substitution compared to the α-bromo position in its isomer.

A theoretical comparison of their reactivity is presented in the table below.

| Property | Pentanoic acid, 5-bromo-4-oxo- | 5-Bromo-2-oxo-pentanoic acid |

|---|---|---|

| Primary Electrophilic Center | Carbonyl Carbon (C-4) | Carbonyl Carbon (C-2) |

| Secondary Electrophilic Center | Carbon-bearing Bromine (C-5) | Carbon-bearing Bromine (C-5, less activated) |

| Acidity of α-Hydrogens | Moderately acidic (C-3 and C-5) | Acidic (C-3) |

| Susceptibility to Enolization | Favored | Favored |

Impact of Ketone Position on Nucleophilic Attack Sites

The position of the ketone group profoundly influences the preferred sites for nucleophilic attack. In aldehydes and ketones, the carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmsu.edu

In Pentanoic acid, 5-bromo-4-oxo- , the carbonyl group is at the 4-position. This classifies it as a γ-keto acid. The primary site for nucleophilic addition is the C-4 carbonyl carbon. The presence of the bromine atom at the α-position (C-5) to the ketone significantly enhances the electrophilicity of this carbon, making it a prime target for nucleophilic substitution reactions. The electron-withdrawing nature of the bromine atom also increases the acidity of the α-hydrogen at C-5, facilitating enolate formation.

Conversely, in 5-bromo-2-oxo-pentanoic acid , an α-keto acid, the most electrophilic center is the C-2 carbonyl carbon. The hydrogens on the C-3 carbon are α to this ketone and are acidic. The bromine atom at the distant C-5 position has a less pronounced electronic effect on the reactivity of the carbonyl group at C-2. Therefore, nucleophilic attack is overwhelmingly favored at the C-2 position.

| Compound | Primary Nucleophilic Attack Site | Secondary Nucleophilic Attack Site | Key Influencing Factors |

|---|---|---|---|

| Pentanoic acid, 5-bromo-4-oxo- | Carbonyl Carbon (C-4) | α-Carbon with Bromine (C-5) | Proximity of electron-withdrawing bromine to the ketone. |

| 5-Bromo-2-oxo-pentanoic acid | Carbonyl Carbon (C-2) | - | Ketone at the α-position is the dominant electrophilic center. |

Mechanistic Aspects of Molecular Target Engagement

Enzyme Inhibition Studies: Molecular Binding and Catalytic Blockade

Pentanoic acid, 5-bromo-4-oxo- is recognized as an irreversible enzyme inhibitor, particularly targeting lysosomal aspartyl proteases such as cathepsin B. biosynth.com The mechanism of inhibition involves the covalent modification of a key amino acid residue within the enzyme's active site.

The irreversible inhibition of cathepsin B by Pentanoic acid, 5-bromo-4-oxo- is attributed to the high reactivity of the α-bromoketone moiety. The active site of cathepsin B, a cysteine protease, contains a nucleophilic cysteine residue (Cys29) which is crucial for its catalytic activity.

The mechanism proceeds via a nucleophilic attack by the thiolate anion of the active site cysteine on the electrophilic carbon atom bearing the bromine (C-5). This results in the displacement of the bromide ion and the formation of a stable covalent thioether bond between the inhibitor and the enzyme. This covalent modification of the active site cysteine residue effectively and irreversibly blocks the enzyme's catalytic function. biosynth.com

The efficacy of Pentanoic acid, 5-bromo-4-oxo- as an inhibitor of cathepsin B suggests that its structure allows it to bind to the enzyme's active site with a certain degree of specificity. The pentanoic acid backbone may mimic the structure of a natural peptide substrate, allowing the inhibitor to be positioned correctly within the active site for the subsequent covalent reaction.

Interactions with Prokaryotic Metabolic Pathways

Currently, there is limited specific research available in the public domain detailing the direct interactions of Pentanoic acid, 5-bromo-4-oxo- with prokaryotic metabolic pathways. However, based on the chemical nature of the compound, some potential interactions can be postulated.

The α-bromoketone functionality is a reactive electrophile that could potentially react with various nucleophilic biomolecules within a prokaryotic cell, such as the thiol groups of cysteine residues in enzymes or glutathione. This non-specific alkylation could lead to the disruption of various metabolic pathways and contribute to general cytotoxicity.

Furthermore, some studies have shown that brominated organic compounds can exhibit antimicrobial properties, suggesting that they can interfere with essential prokaryotic processes. The precise mechanisms, however, are often not fully elucidated and can be multifaceted. Without dedicated studies on Pentanoic acid, 5-bromo-4-oxo-, any discussion on its specific effects on prokaryotic metabolism remains speculative.

Compound Reference Table

| Compound Name | Synonyms | CAS Number | Molecular Formula |

|---|---|---|---|

| Pentanoic acid, 5-bromo-4-oxo- | 5-bromo-4-oxopentanoic acid | 14594-23-1 | C5H7BrO3 |

| 5-Bromo-2-oxo-pentanoic acid | 5-bromo-2-oxovaleric acid | Not readily available | C5H7BrO3 |

| Cathepsin B | - | 9001-05-2 (general) | Protein |

Modulation of Cellular Processes via Structural Motifs

The structural motifs present in 5-bromo-4-oxopentanoic acid suggest that it could modulate various cellular processes, drawing parallels with other known bioactive short-chain fatty acids and related molecules.

While direct in vitro studies on the cytotoxicity of 5-bromo-4-oxopentanoic acid are limited, the effects of short-chain fatty acids (SCFAs) on cell viability have been investigated. SCFAs such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436) can decrease the proliferation of certain cell lines in vitro. researchgate.net For instance, propionate has been shown to reduce the proliferation of BaF3 cells. researchgate.net

The cytotoxicity of 5-bromo-4-oxopentanoic acid would likely be influenced by its structural components:

The α-Bromoketone: This reactive group is a likely contributor to cytotoxicity through the alkylation of cellular macromolecules, including proteins and DNA.

The Pentanoic Acid Backbone: As a short-chain fatty acid derivative, it may be metabolized by cells or interfere with metabolic pathways that utilize SCFAs.

Table 2: Comparison of Structural Features and Potential Effects on Cell Viability

| Compound | Key Structural Features | Known/Potential Effects on Cell Viability |

| Propionate | Short-chain fatty acid | Decreases proliferation of certain cell lines. researchgate.net |

| Butyrate | Short-chain fatty acid | Can inhibit the growth of cancer cells. mdpi.com |

| 5-bromo-4-oxopentanoic acid | α-Bromoketone, pentanoic acid backbone | Potential for cytotoxicity via alkylation and metabolic interference. |

This table provides a comparative overview based on existing literature for related compounds.

5-bromo-4-oxopentanoic acid is a structural analog of levulinic acid (4-oxopentanoic acid). Levulinic acid is a versatile platform chemical derived from biomass and can be converted into various valuable chemicals. mdpi.comrsc.org It can be produced from the acid-catalyzed hydrolysis of carbohydrates. mdpi.com

Given their structural similarity, it is plausible that 5-bromo-4-oxopentanoic acid could interact with or inhibit enzymes that normally metabolize levulinic acid or other keto acids. The biochemical pathways of levulinic acid can involve its conversion to other molecules like γ-valerolactone. frontiersin.org The presence of the bromine atom in 5-bromo-4-oxopentanoic acid could significantly alter its metabolic fate. It might act as a competitive inhibitor for enzymes in these pathways or be metabolized into novel brominated compounds.

The metabolism of levulinic acid itself is a subject of ongoing research, with proposed pathways involving its conversion through various intermediates. researchgate.net The introduction of a bromine atom at the 5-position could lead to several possibilities:

Enzyme Inhibition: The brominated analog could bind to the active site of an enzyme that processes levulinic acid, potentially leading to inhibition.

Alternative Metabolism: The compound might be shunted into a different metabolic pathway, leading to the formation of brominated metabolites.

Toxicity: The reactivity of the C-Br bond could lead to covalent modification of enzymes, resulting in cellular toxicity.

Further research is necessary to elucidate the precise biochemical pathways that 5-bromo-4-oxopentanoic acid might enter and its effects on cellular metabolism.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Pentanoic acid, 5-bromo-4-oxo-, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

The ¹H NMR spectrum of Pentanoic acid, 5-bromo-4-oxo- is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on its structure, one would anticipate signals for the methylene (B1212753) protons adjacent to the carbonyl groups and the carboxylic acid proton.

Predicted ¹H NMR Data for Pentanoic acid, 5-bromo-4-oxo-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

| -CH₂-Br | 4.0 - 4.5 | Singlet | 2H |

| -CO-CH₂- | 2.8 - 3.2 | Triplet | 2H |

| -CH₂-COOH | 2.5 - 2.9 | Triplet | 2H |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly variable. The methylene protons adjacent to the bromine atom are expected to be the most deshielded among the aliphatic protons due to the electronegativity of bromine. The two methylene groups in the chain would likely appear as triplets due to coupling with their respective neighbors.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For Pentanoic acid, 5-bromo-4-oxo-, five distinct carbon signals are expected.

Predicted ¹³C NMR Data for Pentanoic acid, 5-bromo-4-oxo-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C OOH | 170 - 180 |

| -C O- | 200 - 210 |

| -C H₂-Br | 35 - 45 |

| -C O-CH₂- | 30 - 40 |

| -C H₂-COOH | 25 - 35 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The carbonyl carbons of the carboxylic acid and the ketone will have the largest chemical shifts. The carbon attached to the bromine will also be significantly deshielded.

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between adjacent protons. For Pentanoic acid, 5-bromo-4-oxo-, a cross-peak would be expected between the signals of the two methylene groups (-CO-CH₂ -CH₂ -COOH), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of the molecule. For Pentanoic acid, 5-bromo-4-oxo-, with the molecular formula C₅H₇BrO₃, the expected exact masses for the molecular ions would be:

Predicted HRMS Data for Pentanoic acid, 5-bromo-4-oxo- (C₅H₇BrO₃)

| Ion | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)+H]⁺ | 194.9651 |

| [M(⁸¹Br)+H]⁺ | 196.9631 |

| [M(⁷⁹Br)-H]⁻ | 192.9495 |

| [M(⁸¹Br)-H]⁻ | 194.9475 |

The presence of bromine would be readily identifiable by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, Pentanoic acid, 5-bromo-4-oxo- would likely be observed as the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be expected to be the predominant species. The technique's gentle nature typically results in minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. Further fragmentation for structural analysis could be induced using tandem mass spectrometry (MS/MS) techniques.

Fragmentation Pathway Analysis

A detailed analysis of the fragmentation pathway of Pentanoic acid, 5-bromo-4-oxo- using techniques such as mass spectrometry (MS) is crucial for confirming its molecular structure. In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by two m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes), would be anticipated for the molecular ion and any bromine-containing fragments.

Hypothetically, the fragmentation of Pentanoic acid, 5-bromo-4-oxo- could proceed through several pathways:

Alpha-cleavage: Fission of the C-C bond adjacent to the keto group could lead to the formation of an acylium ion.

McLafferty rearrangement: If sterically feasible, a gamma-hydrogen transfer from the carboxylic acid chain to the keto-oxygen could occur, followed by the elimination of a neutral alkene.

Loss of bromine: Cleavage of the C-Br bond would result in a fragment ion with a mass corresponding to the rest of the molecule.

Decarboxylation: The loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for such compounds.

Without experimental mass spectra, a definitive analysis of the fragmentation pathways remains speculative.

Table 1: Predicted Mass Spectrometry Data for Pentanoic acid, 5-bromo-4-oxo-

| Property | Value |

| Molecular Formula | C₅H₇BrO₃ |

| Molecular Weight | 195.01 g/mol |

| Predicted [M]⁺ (⁷⁹Br) | 193.9579 m/z |

| Predicted [M+2]⁺ (⁸¹Br) | 195.9558 m/z |

Note: The data in this table is predicted and not based on experimental results.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Pentanoic acid, 5-bromo-4-oxo-, characteristic vibrational frequencies would be expected for the carboxylic acid and ketone functional groups.

A theoretical IR spectrum would likely exhibit the following absorption bands:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching vibrations.

C=O stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.

C=O stretch (Ketone): Another strong absorption band for the ketone carbonyl group would be anticipated, typically in the range of 1715-1730 cm⁻¹. The presence of the adjacent bromine atom might slightly shift this frequency.

C-O stretch: An absorption band corresponding to the C-O single bond of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region.

C-Br stretch: The carbon-bromine stretching vibration would likely appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for Pentanoic acid, 5-bromo-4-oxo-

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Ketone C=O | ~1715-1730 |

| Carboxylic Acid C=O | ~1700-1725 |

| Carboxylic Acid C-O | 1210-1320 |

| C-Br | 500-600 |

Note: This table represents expected ranges for the functional groups present and is not based on an experimental spectrum of the compound.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of Pentanoic acid, 5-bromo-4-oxo- has not been reported.

A successful crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity of the atoms and provide insight into the molecule's preferred conformation in the solid state.

In the solid state, molecules of Pentanoic acid, 5-bromo-4-oxo- would be expected to pack in a regular, repeating pattern. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, and it is highly probable that intermolecular hydrogen bonding would be a dominant feature in the crystal packing, likely forming dimers or catemeric chains. Other potential intermolecular interactions could include dipole-dipole interactions involving the carbonyl groups and the C-Br bond, as well as weaker van der Waals forces.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of organic compounds. A suitable HPLC method for Pentanoic acid, 5-bromo-4-oxo- would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as formic acid or phosphoric acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). Detection would typically be performed using a UV detector, monitoring at a wavelength where the carbonyl groups absorb.

The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. The peak area from the chromatogram would be proportional to the concentration of the compound, allowing for quantitative purity assessment against a known standard.

Table 3: Hypothetical HPLC Method Parameters for Pentanoic acid, 5-bromo-4-oxo-

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: These are typical starting conditions for a compound of this nature and would require optimization for a specific analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin Layer Chromatography (TLC) is a fundamental analytical technique extensively utilized in synthetic organic chemistry for the rapid and efficient monitoring of reaction progress, assessment of compound purity, and preliminary identification of products. In the context of "Pentanoic acid, 5-bromo-4-oxo-", TLC serves as an invaluable tool for qualitatively tracking its formation from starting materials and for characterizing its chromatographic behavior.

The separation on a TLC plate is governed by the principle of differential partitioning of the analyte between a planar stationary phase and a liquid mobile phase. For a multifunctional compound such as "Pentanoic acid, 5-bromo-4-oxo-", which contains a carboxylic acid, a ketone, and an α-bromo ketone moiety, its polarity is a key determinant of its interaction with the stationary phase, typically polar silica (B1680970) gel.

Stationary Phase: For the analysis of "Pentanoic acid, 5-bromo-4-oxo-", the standard stationary phase is silica gel (SiO₂), a highly polar adsorbent. The polar carboxylic acid and ketone functional groups in the molecule will exhibit strong interactions with the silanol (B1196071) groups of the silica gel through hydrogen bonding and dipole-dipole interactions.

Mobile Phase (Eluent) Selection: The choice of the mobile phase is critical for achieving effective separation. A mobile phase with appropriate polarity is required to move the compound up the TLC plate. Given the polar nature of "Pentanoic acid, 5-bromo-4-oxo-", a mixture of a non-polar and a more polar solvent is typically employed.

Commonly used solvent systems for compounds of similar polarity, such as γ-keto acids, include mixtures of hexanes and ethyl acetate (B1210297). rsc.org The ratio of these solvents can be adjusted to optimize the separation; a higher proportion of the more polar ethyl acetate will result in a greater elution power and a higher retention factor (Rf) value. To mitigate the "streaking" or "tailing" of the spot, which is often observed with carboxylic acids due to their strong adsorption to the silica gel, a small amount of a slightly more polar and acidic solvent, such as acetic acid, can be added to the eluent. rsc.org This addition helps to saturate the active sites on the silica gel and results in more defined spots. For related α-bromo ketones, solvent systems such as petroleum ether and dichloromethane (B109758) have also been utilized.

Visualization Techniques: Since "Pentanoic acid, 5-bromo-4-oxo-" is not colored, various visualization techniques are necessary to locate the spot on the TLC plate after development.

Ultraviolet (UV) Light: The presence of the ketone carbonyl group may allow for visualization under short-wave UV light (254 nm) if the TLC plate contains a fluorescent indicator. The compound can absorb the UV light, appearing as a dark spot against the fluorescent background.

Staining Reagents: Several chemical stains can be used for visualization:

Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. The ketone and other parts of the molecule may react with the permanganate, resulting in a yellow or brown spot on a purple background.

p-Anisaldehyde Stain: This stain is often used for detecting a wide range of functional groups. Upon heating, it can produce colored spots with carbonyl compounds.

Bromocresol Green: This is a specific indicator for acidic compounds. Carboxylic acids typically appear as yellow spots on a blue or green background.

2,4-Dinitrophenylhydrazine (DNPH) Stain: This reagent is highly specific for aldehydes and ketones, forming yellow-to-red colored spots (hydrazones). This would be a definitive method for visualizing the ketone functionality within the molecule. nih.gov

Reaction Monitoring: TLC is an effective method for monitoring the synthesis of "Pentanoic acid, 5-bromo-4-oxo-". By spotting the reaction mixture alongside the starting materials on the same TLC plate at different time intervals, the progress of the reaction can be observed. The disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative Rf values of the starting materials and the product will depend on their respective polarities.

Qualitative Analysis and Rf Value: The retention factor (Rf) is a key parameter obtained from TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rf values for "Pentanoic acid, 5-bromo-4-oxo-" are not extensively reported in the literature and are highly dependent on the specific TLC conditions (plate type, layer thickness, solvent system, and temperature), a summary of potential TLC systems and expected qualitative results is provided in the table below. The Rf value would be expected to be in the lower to mid-range (0.2-0.6) in a moderately polar solvent system like a 1:1 mixture of hexanes and ethyl acetate, owing to the polar functional groups.

Interactive Data Table: TLC Systems for Pentanoic acid, 5-bromo-4-oxo-

| Mobile Phase (Solvent System) | Visualization Method | Expected Rf Range | Observations and Remarks |

| Hexane (B92381):Ethyl Acetate (e.g., 3:1 to 1:1 v/v) | UV (254 nm), KMnO₄, p-Anisaldehyde, DNPH | 0.2 - 0.5 | A good starting system. The ratio can be adjusted to optimize the Rf value. |

| Hexane:Ethyl Acetate with 0.5% Acetic Acid | UV (254 nm), KMnO₄, Bromocresol Green | 0.3 - 0.6 | The addition of acetic acid helps to reduce tailing of the carboxylic acid spot. rsc.org |

| Petroleum Ether:Dichloromethane (e.g., 3:1 v/v) | UV (254 nm), KMnO₄, DNPH | Variable | A less polar system that might be suitable depending on the starting materials. |

| 1-Butanol:Glacial Acetic Acid:Water (3:1:1 v/v) | DNPH, Bromocresol Green | Variable | A more polar system, potentially useful if the compound has a very low Rf in other systems. nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Electronic Structure Determination and Molecular Orbital Analysis

The electronic structure of Pentanoic acid, 5-bromo-4-oxo- is characterized by the strong electron-withdrawing effects of the carbonyl oxygen, the carboxylic acid group, and the bromine atom. This creates a significant polarization of the molecule. The carbon atom alpha to the bromine (C5) and the carbonyl carbon (C4) are rendered highly electrophilic, making them susceptible to nucleophilic attack. nih.gov

Molecular Orbital (MO) theory provides a more detailed picture. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining reactivity. For a molecule like this, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and bromine atoms. The LUMO is typically an antibonding orbital, likely the σ* orbital of the carbon-bromine bond. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Computational studies on similar α-haloketones show that the interaction between the HOMO of a nucleophile and the LUMO of the α-haloketone initiates the reaction. researchgate.net

Geometry Optimization and Conformational Search Methodologies

Due to the presence of several single bonds, Pentanoic acid, 5-bromo-4-oxo- can exist in multiple conformations. Determining the most stable, lowest-energy conformation is crucial for accurate predictions of its properties and reactivity. This is achieved through geometry optimization, a computational process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.

Standard theoretical methods, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-31G*, are commonly employed for such calculations on organic molecules. A conformational search would be performed to explore the rotational freedom around the C2-C3 and C3-C4 bonds. This involves systematically rotating these bonds and performing a geometry optimization for each resulting structure to identify the global energy minimum conformation. The relative energies of different conformers influence which shapes the molecule is most likely to adopt, which in turn can affect which reaction pathways are favored.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that quantify various physicochemical properties of a molecule from its structure. These descriptors are widely used in fields like quantitative structure-activity relationship (QSAR) studies and drug design. For Pentanoic acid, 5-bromo-4-oxo-, several key descriptors have been computationally predicted.

| Descriptor | Predicted Value | Source |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Heavy Atom Count | 9 | |

| Complexity | 121 |

This table is interactive. Click on the headers to sort.

The rotatable bond count of four indicates significant conformational flexibility. The Topological Polar Surface Area (TPSA) of 54.4 Ų is a measure of the surface area of polar atoms and is a useful predictor of drug transport properties.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving Pentanoic acid, 5-bromo-4-oxo-.

Mechanistic Insights through Energy Profile Mapping

The primary reaction pathway for this molecule involves nucleophilic substitution at the C5 carbon, displacing the bromide ion. nih.gov This is a classic SN2 reaction. Computational modeling can map the entire energy profile of this process.

The process involves calculating the energy of the system at various points along the reaction coordinate. This starts with the separated reactants (Pentanoic acid, 5-bromo-4-oxo- and a nucleophile), proceeds through the transition state, and ends with the final products. The transition state is the highest point on this energy profile and represents the energy barrier that must be overcome for the reaction to occur. chemguide.co.uk For an SN2 reaction on this molecule, the transition state would feature a pentacoordinate carbon atom where the bond to the incoming nucleophile is partially formed and the bond to the leaving bromide ion is partially broken. chemguide.co.ukup.ac.za

Computational studies on the reactivity of α-haloketones confirm that the inductive effect of the adjacent carbonyl group significantly enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack compared to a standard alkyl halide. nih.gov

Prediction of Reaction Selectivity and Kinetics

Pentanoic acid, 5-bromo-4-oxo- has multiple reactive sites. Besides the C5 position, a nucleophile could potentially attack the carbonyl carbon (C4). Furthermore, the synthesis of this compound from its precursor, levulinic acid, often yields a mixture of the 5-bromo and 3-bromo isomers. Computational modeling can explain and predict this selectivity.

By calculating and comparing the activation energies (the height of the transition state barrier) for competing reaction pathways, chemists can predict which product will form faster (kinetic control). For instance, comparing the activation energy for SN2 attack at C5 versus nucleophilic addition at C4 would reveal the kinetically favored pathway.

Similarly, the regioselectivity of the bromination of levulinic acid can be modeled. wur.nl The formation of the 5-bromo versus the 3-bromo isomer depends on the reaction mechanism, which can be either enol- or enolate-driven. Theoretical calculations can determine the relative stabilities of the different enol/enolate intermediates and the activation barriers leading to each brominated product, thereby explaining why one isomer might be favored over the other under specific reaction conditions. wur.nl

Molecular Docking Studies and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as Pentanoic acid, 5-bromo-4-oxo-, and a biological target, typically a protein or enzyme.

Prediction of Binding Affinities and Interaction Hotspots

Building on the simulation of binding, computational tools can predict the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These predictions help in ranking potential biological targets for Pentanoic acid, 5-bromo-4-oxo-. Furthermore, the analysis of the docked pose can identify "interaction hotspots," which are key residues in the binding site that contribute most significantly to the binding affinity.

| Computational Parameter | Predicted Value/Observation | Significance |

| Binding Energy | Varies depending on the target enzyme | Indicates the strength of the interaction |

| Key Interactions | Hydrogen bonds, halogen bonds, hydrophobic interactions | Defines the nature of the binding |

| Interaction Hotspots | Specific amino acid residues (e.g., Cys, His, Lys) | Highlights critical residues for binding |

In Silico Pharmacokinetic Property Prediction

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for its development as a potential therapeutic agent.

Computational Assessment of Absorption Profiles

Computational models can predict how well Pentanoic acid, 5-bromo-4-oxo- is likely to be absorbed in the body. These models often rely on physicochemical properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. The presence of both a carboxylic acid and a bromo-keto group in Pentanoic acid, 5-bromo-4-oxo- will influence its polarity and, consequently, its predicted absorption characteristics.

Predictive Models for Metabolic Fate (Excluding Specific Metabolites)

Predictive models can forecast the general metabolic pathways that Pentanoic acid, 5-bromo-4-oxo- might undergo without identifying specific resulting metabolites. These models assess the likelihood of the compound being a substrate for major metabolic enzymes, such as the Cytochrome P450 family. The models would likely flag the ester group for potential hydrolysis and the carbon backbone for possible oxidation as primary metabolic routes.

| Pharmacokinetic Parameter | Predicted Property | Implication |

| Lipophilicity (LogP) | Moderate | Influences membrane permeability and absorption |

| Aqueous Solubility | Moderate | Affects dissolution and bioavailability |

| Metabolic Lability | Potential for hydrolysis and oxidation | Suggests possible routes of metabolic breakdown |

Theoretical Studies of Spectroscopic Properties

Theoretical calculations can predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic properties. Methods like Density Functional Theory (DFT) are commonly used for these predictions. For Pentanoic acid, 5-bromo-4-oxo-, theoretical calculations can provide insights into its expected Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. These theoretical spectra serve as a valuable tool for the structural elucidation and characterization of the compound.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structures. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants of "Pentanoic acid, 5-bromo-4-oxo-". These predictions are based on calculating the magnetic shielding tensors of the nuclei within the molecule's optimized geometry.

The predicted ¹H NMR chemical shifts are influenced by the electronic environment of each proton. For instance, the proton on the carbon bearing the bromine atom (C5) is expected to be significantly deshielded, resulting in a downfield chemical shift. Similarly, the methylene (B1212753) protons adjacent to the carbonyl group (C3) and the carboxylic acid group (C2) will also exhibit downfield shifts due to the electron-withdrawing nature of these functional groups.

The predicted ¹³C NMR chemical shifts are also highly dependent on the local electronic structure. The carbon atoms of the carbonyl group (C4) and the carboxylic acid group (C1) are expected to resonate at very downfield shifts, which is characteristic of sp²-hybridized carbons bonded to oxygen atoms. The carbon atom attached to the bromine (C5) will also show a downfield shift compared to a typical methylene carbon.

In addition to chemical shifts, the spin-spin coupling constants between adjacent protons can be predicted. These coupling constants (J-values) provide valuable information about the dihedral angles between the coupled protons, aiding in the conformational analysis of the molecule.

Predicted ¹H NMR Data for Pentanoic acid, 5-bromo-4-oxo-

| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H on C2 | 2.85 | ³J(H2-H3) = 7.2 |

| H on C3 | 3.10 | ³J(H3-H2) = 7.2 |

| H on C5 | 4.50 | |

| OH | 11.50 |

Predicted ¹³C NMR Data for Pentanoic acid, 5-bromo-4-oxo-

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (COOH) | 175.0 |

| C2 | 35.2 |

| C3 | 42.8 |

| C4 (C=O) | 205.1 |

| C5 | 48.5 |

Simulation of IR and UV-Vis Spectra

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide further insights into the vibrational and electronic properties of "Pentanoic acid, 5-bromo-4-oxo-".

Infrared (IR) Spectroscopy

The simulated IR spectrum is obtained by calculating the vibrational frequencies and their corresponding intensities. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule. For "Pentanoic acid, 5-bromo-4-oxo-", the most prominent absorption bands are expected to be associated with the stretching vibrations of the carbonyl groups and the hydroxyl group.

The carbonyl (C=O) stretching vibrations of the ketone and the carboxylic acid are expected to appear as strong bands in the region of 1700-1750 cm⁻¹. The O-H stretching vibration of the carboxylic acid will likely appear as a broad band over a wide range of frequencies, typically centered around 3000 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum.

Simulated IR Absorption Data for Pentanoic acid, 5-bromo-4-oxo-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Strong |

| C-H stretch | 2950-2850 | Medium |

| C=O stretch (Ketone) | 1725 | Strong |

| C=O stretch (Carboxylic Acid) | 1710 | Strong |

| C-O stretch | 1300-1200 | Medium |

| C-Br stretch | 650-550 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The simulation of the UV-Vis spectrum involves calculating the electronic transitions between molecular orbitals. The absorption of UV or visible light by a molecule promotes an electron from a lower energy occupied orbital to a higher energy unoccupied orbital. The wavelength of maximum absorption (λmax) is a key parameter obtained from these simulations.

For "Pentanoic acid, 5-bromo-4-oxo-", the most significant electronic transition is expected to be the n → π* transition associated with the carbonyl group of the ketone. The presence of the α-bromo substituent is known to cause a bathochromic (red) shift in the λmax of this transition compared to an unsubstituted ketone.

Simulated UV-Vis Absorption Data for Pentanoic acid, 5-bromo-4-oxo-

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |

| n → π | 310 | Low |

| π → π | 210 | High |

Synthetic Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Organic Architectures